molecular formula C21H18N4O3 B144773 6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid CAS No. 131185-37-0

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid

Cat. No. B144773
M. Wt: 374.4 g/mol
InChI Key: FKJPZJACCBMNKZ-UHFFFAOYSA-N
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Description

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-2849466 and is a potent and selective inhibitor of the receptor-interacting protein kinase 1 (RIPK1).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrazoles and Pyridines : The compound has been utilized in the synthesis of aminopyrazoles and aminopyrazolo[4,3-b]pyridines, which can further undergo diazotization to form pyrazolo[4,3-c]pyridazines (Salaheldin et al., 2006).
  • Chemical Reactions and Product Formation : It is involved in various chemical reactions leading to the formation of different heterocyclic compounds, such as pyridines and pyrimidines, which are essential in the development of pharmaceutical compounds (El-Enany et al., 2010).

Process Optimization and Drug Development

  • Pharmaceutical Synthesis : The compound is pivotal in the pilot plant scale synthesis of novel non-xanthine adenosine A1 receptor antagonists, demonstrating its significance in drug development and manufacturing processes (Zanka et al., 1999).
  • Optimization of Synthesis Process : Enhancements in the synthesis process of this compound, including isomerization and purification stages, have been documented, highlighting its application in streamlining pharmaceutical production (Zanka et al., 1999).

Biological Activity Studies

  • Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial properties, showing potential in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
  • Analgesic Properties : Studies on derivatives of this compound have demonstrated significant analgesic activities, suggesting its potential in pain management therapies (Gaston et al., 1996).

properties

IUPAC Name

4-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-18-12-11-16(22-25(18)14-6-10-19(27)28)20-17-9-4-5-13-24(17)23-21(20)15-7-2-1-3-8-15/h1-5,7-9,11-13H,6,10,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPZJACCBMNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156936
Record name FK 838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid

CAS RN

131185-37-0
Record name 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131185-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FK 838
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131185370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK 838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-[2-(3-ethoxycarbonylpropyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (13.7 g) and sodium hydroxide (2.73 g) in a mixture of water (8.6 ml) and methanol (96 ml) was refluxed for 2 hours and then the solvent was evaporated in vacuo. The residue was dissolved in water, and the aqueous solution was acidified with hydrochloric acid, and extracted with chloroform. The extract was dried over magnesium sulfate and the solvent was evaporated in vacuo. The residue was recrystallized from a mixture of ethanol and n-hexane to give 3-[2-(3-carboxypropyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (9.48 g).
Name
3-[2-(3-ethoxycarbonylpropyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid
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Citations

For This Compound
3
Citations
T Maemoto, K Finlayson, HJ Olverman… - British journal of …, 1997 - Wiley Online Library
1 The pharmacological profile of adenosine A 1 receptors in human, guinea‐pig, rat and mouse brain membranes was characterized in a radioligand binding assay by use of the …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
O Yuzlenko, K Kiec-Kononowicz - Current medicinal chemistry, 2006 - ingentaconnect.com
This review summarizes the current tendencies observed in the past 5 years in the development of A1 and A2A adenosine receptor antagonists performed in various academia and …
Number of citations: 61 www.ingentaconnect.com
A Zanka - Organic Process Research & Development, 1998 - ACS Publications
Phenylacetylenic Grignard reagent reacts with acetic anhydride under mild conditions to give 4-phenyl-3-butyn-2-one in high yield. This method was applicable to a large-scale …
Number of citations: 8 pubs.acs.org

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